molecular formula C7F12N2S B3251112 2,2-Bis(trifluoromethyl)-5-[1-(trifluoromethyl)-2,2,2-trifluoroethylidene]-2,5-dihydro-1,3,4-thiadiazole CAS No. 20708-15-0

2,2-Bis(trifluoromethyl)-5-[1-(trifluoromethyl)-2,2,2-trifluoroethylidene]-2,5-dihydro-1,3,4-thiadiazole

Cat. No. B3251112
CAS RN: 20708-15-0
M. Wt: 372.14 g/mol
InChI Key: XKRHRXGLOIGZFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Solvent-Controlled Synthesis

A recent study by Ma et al. describes a solvent-controlled base-free synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines using a cycloaddition reaction. The reaction involves 2-trifluoromethyl-1,3-conjugated enynes and 2,2,2-trifluorodiazoethane (CF3CHN2) as the key reagent. Interestingly, the choice of solvent determines the product outcome: dimethylacetamide (DMAc) leads to pyrazolines, while 1,2-dichloroethane (DCE) yields cyclopropanes .

Future Directions

: Ma, Z., Deng, Y., He, J., & Cao, S. (2022). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry, 20(25), 4140–4145. [Link](https

properties

IUPAC Name

5-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)-2,2-bis(trifluoromethyl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F12N2S/c8-3(9,10)1(4(11,12)13)2-20-21-5(22-2,6(14,15)16)7(17,18)19
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRHRXGLOIGZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(F)(F)F)C(F)(F)F)N=NC(S1)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Thiadiazole, 2,5-dihydro-2,2-bis(trifluoromethyl)-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Bis(trifluoromethyl)-5-[1-(trifluoromethyl)-2,2,2-trifluoroethylidene]-2,5-dihydro-1,3,4-thiadiazole
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2,2-Bis(trifluoromethyl)-5-[1-(trifluoromethyl)-2,2,2-trifluoroethylidene]-2,5-dihydro-1,3,4-thiadiazole
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2,2-Bis(trifluoromethyl)-5-[1-(trifluoromethyl)-2,2,2-trifluoroethylidene]-2,5-dihydro-1,3,4-thiadiazole
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2,2-Bis(trifluoromethyl)-5-[1-(trifluoromethyl)-2,2,2-trifluoroethylidene]-2,5-dihydro-1,3,4-thiadiazole

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